molecular formula C11H14ClFN2 B13323249 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine

Cat. No.: B13323249
M. Wt: 228.69 g/mol
InChI Key: VOKNENBWHURHLP-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 2-chloro-6-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Benzyl Halide: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared by chlorination of 2-chloro-6-fluorotoluene.

    Nucleophilic Substitution: The benzyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The benzyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine
  • 1-(2-Bromo-6-fluorobenzyl)pyrrolidin-3-amine
  • 1-(2-Chloro-6-fluorobenzyl)piperidine

Uniqueness

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is unique due to the specific positioning of the chloro and fluoro substituents on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2

InChI Key

VOKNENBWHURHLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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